molecular formula C13H20N2O B4199397 N'-(4-sec-butylphenyl)-N,N-dimethylurea

N'-(4-sec-butylphenyl)-N,N-dimethylurea

Cat. No. B4199397
M. Wt: 220.31 g/mol
InChI Key: GGKFVFAPZWHYSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-sec-butylphenyl)-N,N-dimethylurea, commonly known as 'Budurin,' is an organic compound that belongs to the family of urea derivatives. This compound has been widely studied for its potential use in various scientific research applications, particularly in the field of pharmacology. Budurin has shown promising results in the treatment of various diseases, including cancer and inflammation.

Mechanism of Action

The mechanism of action of Budurin is not fully understood. However, studies have shown that Budurin inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of prostaglandins and leukotrienes, which are mediators of inflammation. By inhibiting these enzymes, Budurin reduces inflammation and prevents the growth of cancer cells.
Biochemical and Physiological Effects:
Budurin has been shown to have several biochemical and physiological effects. Studies have shown that Budurin can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Moreover, Budurin has also been shown to reduce inflammation by inhibiting the production of prostaglandins and leukotrienes. Budurin has also been shown to have analgesic properties, making it a potential candidate for the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Budurin in lab experiments is its low toxicity. Budurin has been shown to have low toxicity in animal studies, making it a safe compound to use in lab experiments. Moreover, Budurin is relatively easy to synthesize, making it a cost-effective compound to use in lab experiments. However, one of the limitations of using Budurin in lab experiments is its limited solubility in water. This can make it challenging to administer the compound to cells in culture.

Future Directions

There are several future directions for the study of Budurin. One potential direction is to investigate the potential of Budurin in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, future studies could focus on optimizing the synthesis method of Budurin to improve its yield and purity. Additionally, future studies could investigate the pharmacokinetics and pharmacodynamics of Budurin to better understand its mechanism of action and potential clinical applications.
Conclusion:
In conclusion, Budurin is an organic compound that has shown promising results in various scientific research applications, particularly in the field of pharmacology. Budurin has anticancer and anti-inflammatory properties and has been shown to have low toxicity in animal studies. However, more research is needed to fully understand the mechanism of action of Budurin and its potential clinical applications.

Scientific Research Applications

Budurin has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of Budurin is in the treatment of cancer. Studies have shown that Budurin has anticancer properties and can inhibit the growth of cancer cells. Moreover, Budurin has also shown anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

3-(4-butan-2-ylphenyl)-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-5-10(2)11-6-8-12(9-7-11)14-13(16)15(3)4/h6-10H,5H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKFVFAPZWHYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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